N-(4-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
CAS No.: 1105203-63-1
Cat. No.: VC4684103
Molecular Formula: C20H18N4O3
Molecular Weight: 362.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105203-63-1 |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 362.389 |
| IUPAC Name | N-(4-methoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
| Standard InChI | InChI=1S/C20H18N4O3/c1-27-14-8-6-13(7-9-14)22-17(25)10-11-24-12-21-18-15-4-2-3-5-16(15)23-19(18)20(24)26/h2-9,12,23H,10-11H2,1H3,(H,22,25) |
| Standard InChI Key | PLPAHGCIKPKCQO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Introduction
Overview of the Compound
N-(4-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide appears to be a complex organic molecule featuring:
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A methoxyphenyl group: Known for its electron-donating properties, which may influence the compound's reactivity.
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A pyrimidine-indole fused system: This structural motif is often found in bioactive compounds with potential pharmaceutical applications.
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A propanamide side chain: Commonly used in drug design to enhance solubility and binding affinity.
Such compounds are typically synthesized for biological evaluation due to their structural similarity to known bioactive molecules.
Potential Applications
Based on structural features:
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Pharmacological Activity:
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The pyrimido-indole core suggests potential as an inhibitor for enzymes like kinases or oxidoreductases.
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Methoxyphenyl groups are often associated with anti-inflammatory or anticancer properties.
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Drug Development:
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The compound could be a candidate for molecular docking studies to assess binding with specific protein targets.
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It may serve as a lead compound for optimizing pharmacokinetic and pharmacodynamic profiles.
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General Synthesis Pathway
While the exact synthesis is unavailable, a general approach might involve:
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Formation of the pyrimido-indole core:
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Cyclization reactions involving indole derivatives and pyrimidine precursors.
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Attachment of the propanamide chain:
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Amide bond formation using standard coupling reagents like EDCI or DCC.
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Introduction of the methoxyphenyl group:
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Functionalization via electrophilic aromatic substitution or nucleophilic aromatic substitution.
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Analytical Techniques
To confirm the structure and purity of such compounds, the following methods are standard:
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NMR Spectroscopy:
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Proton () and Carbon () NMR to verify chemical shifts and confirm connectivity.
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Mass Spectrometry (MS):
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High-resolution MS to determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Identification of functional groups (e.g., amide bonds, methoxy groups).
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X-Ray Crystallography:
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For precise determination of three-dimensional structure.
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Hypothetical Data Table
| Property | Value/Information |
|---|---|
| Molecular Formula | CHNO (Exact formula depends on structure) |
| Molecular Weight | Approximation based on structure |
| Solubility | Predicted in polar organic solvents |
| Biological Target | Hypothetical enzyme/protein targets |
| Potential Applications | Anti-inflammatory, anticancer |
For further exploration, access to experimental data or computational studies would be essential to validate these hypotheses. Let me know if you'd like assistance with another aspect of this compound!
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